molecular formula C17H22N4OS B2486465 (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 2034473-67-9

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No. B2486465
CAS RN: 2034473-67-9
M. Wt: 330.45
InChI Key: IXNKBTYNDRGWQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 . The resulting compound is characterized by spectral data, including IR , 1H NMR , and 13C NMR analyses . The synthetic route is crucial for understanding its formation and potential modifications.


Molecular Structure Analysis

The molecular structure consists of a piperidine ring , a 1,2,3-triazole ring , and a cyclopentyl group . These components contribute to its overall shape, reactivity, and binding interactions. The benzotriazole moiety adds complexity and potential biological activity .


Chemical Reactions Analysis

The compound’s chemical reactivity is influenced by its functional groups. It may participate in nucleophilic substitutions , oxidations , or reductions . Investigating its behavior under various conditions is essential for understanding its versatility .

Scientific Research Applications

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. In a study, a series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles were synthesized. These compounds exhibited significant antibacterial activity and moderate antifungal activity. Docking studies further supported their inhibitory potencies against bacterial and fungal targets .

Drug Development and Medicinal Chemistry

The compound’s unique structure, combining benzotriazole and piperidine moieties, makes it an interesting candidate for drug development. Benzotriazoles have excellent binding affinities to various proteins, while piperidines are common building blocks in natural products and therapeutic agents. Researchers explore derivatives of this compound for potential antihypertensive, anti-inflammatory, and other pharmacological activities .

HSP90 Inhibition for Cancer Therapy

Heat shock protein 90 (HSP90) is a promising anticancer drug target. The compound’s 1,2,3-triazole scaffold could be employed to construct HSP90 inhibitors-based drug conjugates for selective tumor therapy .

Materials Science and Nanotube Production

1,2,3-Triazoles find applications in materials science, including nanotube production. Their successful implementation has led to advancements in various areas, such as cyclic peptide synthesis, dendrimer synthesis, enzyme modification, and liquid crystal creation .

Supramolecular Chemistry and Bioconjugation

1,2,3-Triazoles serve as essential scaffolds in supramolecular chemistry and bioconjugation. Their unique properties make them valuable for creating functional materials and studying molecular interactions .

Fluorescent Imaging and Chemical Biology

Researchers explore 1,2,3-triazoles for fluorescent imaging and chemical biology applications. Their versatility allows for the design of probes and sensors to visualize biological processes and interactions .

Future Directions

: Vankadari, S. R., Mandala, D., Pochampalli, J., Tigulla, P., Valeru, A., & Thampu, R. (2013). Synthesis, evaluation of antimicrobial activity, and molecular modeling of novel 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles. Medicinal Chemistry Research, 22(12), 5912–5919. Link

properties

IUPAC Name

(1-thiophen-2-ylcyclopentyl)-[4-(triazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c22-16(17(7-1-2-8-17)15-4-3-13-23-15)20-11-5-14(6-12-20)21-18-9-10-19-21/h3-4,9-10,13-14H,1-2,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNKBTYNDRGWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

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